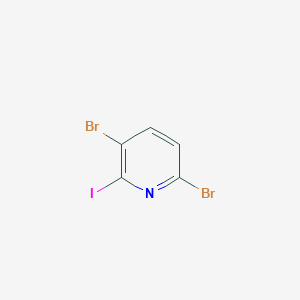![molecular formula C10H10ClNS B13964476 5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
5-(1-Chloroethyl)-2-methylbenzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Chloroethyl)-2-methylbenzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-2-methylbenzo[d]thiazole typically involves the reaction of 2-methylbenzothiazole with a chlorinating agent. One common method is the reaction of 2-methylbenzothiazole with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions.
化学反应分析
Types of Reactions
5-(1-Chloroethyl)-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
科学研究应用
5-(1-Chloroethyl)-2-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of 5-(1-Chloroethyl)-2-methylbenzo[d]thiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to cytotoxic effects. The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
2-Methylbenzothiazole: Lacks the chloroethyl group, making it less reactive in substitution reactions.
5-Chloro-2-methylbenzothiazole: Similar structure but with a chlorine atom directly attached to the benzothiazole ring.
5-(1-Bromoethyl)-2-methylbenzo[d]thiazole: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
5-(1-Chloroethyl)-2-methylbenzo[d]thiazole is unique due to the presence of the chloroethyl group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of new pharmaceuticals with unique biological activities.
属性
分子式 |
C10H10ClNS |
|---|---|
分子量 |
211.71 g/mol |
IUPAC 名称 |
5-(1-chloroethyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6(11)8-3-4-10-9(5-8)12-7(2)13-10/h3-6H,1-2H3 |
InChI 键 |
RFDFESPBPATZLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)




![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)




![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)
![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)
